molecular formula C4H9NS B14059343 Aziridine, 1-[(methylthio)methyl]- CAS No. 10165-09-0

Aziridine, 1-[(methylthio)methyl]-

Cat. No.: B14059343
CAS No.: 10165-09-0
M. Wt: 103.19 g/mol
InChI Key: KJOBKPQAJKYCGM-UHFFFAOYSA-N
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Description

Aziridine, 1-[(methylthio)methyl]- is a derivative of aziridine, a three-membered nitrogen-containing heterocycle Aziridines are known for their significant ring strain, which makes them highly reactive and valuable intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aziridine, 1-[(methylthio)methyl]- typically involves the reaction of aziridine with a methylthio-containing reagent. One common method is the nucleophilic substitution reaction where aziridine reacts with methylthiomethyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

Industrial production of aziridines often involves the use of high-temperature and high-pressure conditions to achieve efficient synthesis. For example, the Nippon Shokubai process utilizes an oxide catalyst and high temperatures to dehydrate aminoethanol, leading to the formation of aziridine derivatives . Another method, the Wenker synthesis, involves converting aminoethanol to its sulfate ester, which then undergoes base-induced sulfate elimination to produce aziridines .

Chemical Reactions Analysis

Types of Reactions

Aziridine, 1-[(methylthio)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aziridine ring can be reduced to form corresponding amines.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of various amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with aziridine under acidic or basic conditions to open the ring and form substituted products.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary and secondary amines, and various substituted amine derivatives.

Scientific Research Applications

Aziridine, 1-[(methylthio)methyl]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for polymers.

    Biology: The compound is studied for its potential use in the development of biologically active molecules, including pharmaceuticals.

    Medicine: Aziridine derivatives are explored for their anticancer and antimicrobial properties.

    Industry: The compound is used in the production of coatings, adhesives, and other materials due to its reactivity and ability to form strong bonds.

Mechanism of Action

The mechanism of action of aziridine, 1-[(methylthio)methyl]- involves the nucleophilic attack on the strained aziridine ring, leading to ring-opening and formation of reactive intermediates. These intermediates can then undergo further reactions to form various products. The sulfur atom in the methylthio group can also participate in redox reactions, adding to the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    Aziridine: The parent compound, known for its high reactivity and use in organic synthesis.

    N-Methylaziridine: A derivative with a methyl group attached to the nitrogen atom, used in similar applications.

    Aziridine-2-carboxylate: A carboxylate derivative used in the synthesis of biologically active molecules.

Uniqueness

Aziridine, 1-[(methylthio)methyl]- is unique due to the presence of the methylthio group, which imparts additional reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

10165-09-0

Molecular Formula

C4H9NS

Molecular Weight

103.19 g/mol

IUPAC Name

1-(methylsulfanylmethyl)aziridine

InChI

InChI=1S/C4H9NS/c1-6-4-5-2-3-5/h2-4H2,1H3

InChI Key

KJOBKPQAJKYCGM-UHFFFAOYSA-N

Canonical SMILES

CSCN1CC1

Origin of Product

United States

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